molecular formula C16H19NO4 B1415366 ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 1105192-50-4

ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B1415366
CAS No.: 1105192-50-4
M. Wt: 289.33 g/mol
InChI Key: ABPMVHSZRJDRPG-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound characterized by a 2,5-dimethoxyphenyl substituent at the 4-position and a methyl group at the 2-position of the pyrrole ring. The ethyl ester at the 3-position enhances solubility in organic solvents, while the methoxy groups contribute to electron-donating effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-5-21-16(18)15-10(2)17-9-13(15)12-8-11(19-3)6-7-14(12)20-4/h6-9,17H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPMVHSZRJDRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=C(C=CC(=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex compound that may interact with multiple targets. It’s worth noting that compounds with similar structures, such as 2,5-Dimethoxy-4-ethylamphetamine (DOET), are known to interact with the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Mode of Action

Based on its structural similarity to doet, it may act as a partial agonist at the 5-ht2a, 5-ht2b, and 5-ht2c receptors. This interaction could lead to changes in neurotransmitter activity and subsequent alterations in perception and cognition.

Biological Activity

Ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H19N O4
  • Molecular Weight : 299.33 g/mol

The compound features a pyrrole ring substituted with a dimethoxyphenyl group and an ethyl ester functional group, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Case Study : In a study evaluating its effects on human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity .
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
HeLa20Cell cycle arrest
A54925Induction of oxidative stress

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

  • Antibacterial Activity : this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Research Findings : In an in vivo model of inflammation induced by carrageenan, treatment with the compound reduced paw edema significantly compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Pyrrole Ring : Essential for biological activity; modifications can enhance or reduce potency.
  • Dimethoxy Substitution : Influences lipophilicity and receptor binding affinity.
  • Ethyl Ester Group : Enhances solubility and bioavailability.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related ethyl pyrrole-3-carboxylate derivatives, focusing on substituent effects, spectral properties, and synthesis methodologies.

Structural and Substituent Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate (Target) C₁₇H₁₉NO₅ 317.34 2,5-dimethoxyphenyl, methyl
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) C₂₁H₂₂N₄O₂ 362.42 3-aminophenyl, cyano, phenyl
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (215) C₁₆H₁₄FINO₃ 402.20 3-fluoro-2-iodobenzoyl, methyl
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate C₁₇H₁₅F₃N₂O₂ 328.20 trifluoromethylpyridine, cyano

Key Observations :

  • Substituent Electronic Effects: The target compound’s 2,5-dimethoxyphenyl group provides strong electron-donating effects, contrasting with the electron-withdrawing cyano (7c, ), trifluoromethyl (), and halogenated (215, ) substituents in analogs.
  • Steric Hindrance: The dimethoxyphenyl group introduces moderate steric bulk compared to the planar cyano-phenyl group in 7c or the compact trifluoromethylpyridine in .

Spectral Properties

¹H NMR Comparison:
Compound Key Signals (δ, ppm) Notable Features
Target ~6.8–7.2 (aromatic protons), ~3.8–4.0 (methoxy), ~4.2 (ester CH₂), ~2.2 (methyl) Methoxy singlets distinct from amino/cyano
7c 7.3–7.5 (aromatic), ~5.0 (NH₂), ~4.3 (ester CH₂) Broad NH₂ signals absent in target
215 7.50–7.57 (iodo-fluorophenyl), 6.32 (pyrrole-H), 2.22 (methyl) Deshielding due to iodine/fluorine
  • Methoxy vs. Halogen Effects : The target’s methoxy protons resonate as singlets (~3.8–4.0 ppm), while halogenated analogs (e.g., 215 ) show downfield shifts for aromatic protons due to electron-withdrawing effects.
Mass Spectrometry:
  • Target: Expected [M+H]⁺ ~318 (C₁₇H₂₀NO₅⁺), comparable to (m/z 328.2) but lighter than iodinated 215 (m/z 402.2 ).

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding: The target’s methoxy groups may participate in C–H···O interactions, contrasting with stronger N–H···N bonds in amino-substituted 7c . highlights the role of substituents in defining crystal packing via graph-set analysis .
  • Crystallographic Tools : SHELX programs ( ) are widely used for structural refinement of such compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
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ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

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